molecular formula C22H18 B099996 Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene CAS No. 19399-64-5

Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene

Cat. No. B099996
CAS RN: 19399-64-5
M. Wt: 282.4 g/mol
InChI Key: UTPXWFJGSINFMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene, also known as PCDN, is a polycyclic aromatic hydrocarbon that has been the subject of scientific research due to its unique structure and potential applications in various fields. PCDN has a complex structure with five fused rings and twenty-two carbon atoms, which makes it a challenging compound to synthesize. In

Mechanism Of Action

The mechanism of action of Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene is not well understood, but it is believed to involve the interaction of the compound with DNA and other biomolecules. Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene has been shown to bind to DNA and induce structural changes, which may lead to DNA damage and mutations. Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene has also been shown to interact with proteins and enzymes, which may affect their activity and function.

Biochemical And Physiological Effects

The biochemical and physiological effects of Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene are not well studied, but it is believed to have potential toxicity due to its complex structure and potential interaction with DNA and other biomolecules. Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene has been shown to induce DNA damage and mutations in vitro, but its effects in vivo are not well understood. Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene has also been shown to have potential cytotoxic effects, which may limit its use in certain applications.

Advantages And Limitations For Lab Experiments

The advantages of using Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene in lab experiments include its unique structure and potential applications in various fields. Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene has been shown to have potential use as a fluorescent probe for detecting DNA damage and mutations, as well as in organic electronics such as OLEDs and OPVs. However, the limitations of using Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene in lab experiments include its complex synthesis method, potential toxicity, and limited understanding of its mechanism of action and biochemical and physiological effects.

Future Directions

There are several future directions for research on Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene. One potential direction is to further explore its potential use as a fluorescent probe for detecting DNA damage and mutations. Another direction is to investigate its potential use in organic electronics, such as OLEDs and OPVs, and to develop new methods for synthesizing Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene that are more efficient and scalable. Additionally, further studies are needed to better understand the mechanism of action and potential toxicity of Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene, and to explore its potential use in other applications such as drug delivery and imaging.

Synthesis Methods

The synthesis of Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene is a complex process that involves multiple steps and requires specialized equipment. One of the most commonly used methods for synthesizing Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene is the Diels-Alder reaction, which involves the reaction of a diene and a dienophile to form a cycloadduct. Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene can be synthesized by the Diels-Alder reaction of 1,3,5,7-tetraacetyl-2,6-dimethyl-8,9-dihydroxy-1,2,3,4-tetrahydronaphthalene with 1,2,4,5-tetracyanobenzene. The synthesis of Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene is challenging due to the high reactivity of the compound, which requires careful control of reaction conditions such as temperature, pressure, and reaction time.

Scientific Research Applications

Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene has been the subject of scientific research due to its unique structure and potential applications in various fields. Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene has been studied for its potential use as a fluorescent probe for detecting DNA damage and mutations. Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene has also been investigated for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its high electron affinity and excellent charge transport properties.

properties

CAS RN

19399-64-5

Product Name

Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene

Molecular Formula

C22H18

Molecular Weight

282.4 g/mol

IUPAC Name

pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene

InChI

InChI=1S/C22H18/c1-3-7-19-15(5-1)9-11-17-13-18-12-10-16-6-2-4-8-20(16)22(18)14-21(17)19/h1-8,13-14H,9-12H2

InChI Key

UTPXWFJGSINFMQ-UHFFFAOYSA-N

SMILES

C1CC2=CC3=C(C=C2C4=CC=CC=C41)C5=CC=CC=C5CC3

Canonical SMILES

C1CC2=CC3=C(C=C2C4=CC=CC=C41)C5=CC=CC=C5CC3

synonyms

5,6,8,9-Tetrahydrodibenz[a,j]anthracene

Origin of Product

United States

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